Anagliptin hydrochloride

DPP-4 inhibition enzyme kinetics IC50 comparison

Standard DPP-4 inhibitors introduce confounding variables: CYP-mediated drug interactions, neutral lipid effects, or high DPP-8/9 selectivity that masks off-target toxicology. Anagliptin HCl provides a mechanistically distinct alternative for T2DM research. - **Lipid differentiation:** Superior LDL-C reduction vs. sitagliptin (REASON trial). - **Metabolic clarity:** Hydrolysis to M1 metabolite; no major CYP450 involvement. - **Selectivity profile:** DPP-4 IC50 = 3.8 nM; DPP-8/9 selectivity ~16-18× for safety pharmacology.

Molecular Formula C19H26ClN7O2
Molecular Weight 419.9 g/mol
Cat. No. B12404211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagliptin hydrochloride
Molecular FormulaC19H26ClN7O2
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl
InChIInChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1
InChIKeySRIIFFBJIKZICS-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anagliptin Hydrochloride: DPP-4 Inhibitor Class Identity and Baseline Characteristics for Procurement


Anagliptin hydrochloride (SK-0403 hydrochloride) is a small-molecule, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4), a serine protease that degrades incretin hormones such as GLP-1 and GIP [1]. The compound belongs to the gliptin class of antidiabetic agents and is approved for the treatment of type 2 diabetes mellitus in Japan [2]. Its molecular formula is C19H26ClN7O2 with a molecular weight of 419.91 g/mol, and it is supplied as a hydrochloride salt (CAS 1359670-56-6) with the free base corresponding to CAS 739366-20-2 [3]. Anagliptin exhibits potent inhibition of human DPP-4 with an IC50 of 3.8 nM and demonstrates >10,000-fold selectivity over the related proteases DPP-8 and DPP-9 [4].

Why Anagliptin Hydrochloride Cannot Be Interchanged with Other DPP-4 Inhibitors Without Validation


Although all DPP-4 inhibitors share a common mechanism of action, the eight clinically available gliptins—including anagliptin, sitagliptin, alogliptin, vildagliptin, linagliptin, saxagliptin, teneligliptin, and gemigliptin—exhibit clinically meaningful differences in potency, target selectivity, oral bioavailability, elimination half-life, plasma protein binding, metabolic pathways, renal excretion routes, and dosing requirements in renal or hepatic impairment [1]. These differences preclude direct substitution without experimental or clinical validation. For example, anagliptin's twice-daily dosing regimen (due to a terminal half-life of 4.37 h) contrasts with once-daily agents like sitagliptin, and its active renal secretion via OAT1/OAT3 transporters differs from linagliptin's primarily biliary excretion [2][3]. The following quantitative evidence guide delineates the specific, verifiable differentiators that inform scientific selection and procurement decisions.

Quantitative Comparative Evidence: Anagliptin Hydrochloride vs. Key DPP-4 Inhibitor Comparators


DPP-4 Inhibition Potency and Kinetics: Anagliptin vs. Sitagliptin and Teneligliptin in Human Enzyme Assays

Anagliptin demonstrates comparable DPP-4 inhibitory potency to sitagliptin but is approximately 22-fold less potent than teneligliptin in human DPP-IV assays. In a standardized head-to-head comparison using human recombinant DPP-IV, anagliptin exhibited an IC50 of 38.6 ± 2.2 nM, sitagliptin an IC50 of 12.2 ± 0.8 nM, and teneligliptin an IC50 of 1.70 ± 0.02 nM [1]. The corresponding Ki values were 10.5 ± 0.6 nM (anagliptin), 3.31 ± 0.22 nM (sitagliptin), and 0.461 ± 0.004 nM (teneligliptin) [1]. This indicates that while anagliptin is a potent DPP-4 inhibitor, its intrinsic binding affinity is lower than that of teneligliptin and sitagliptin in this assay system.

DPP-4 inhibition enzyme kinetics IC50 comparison human DPP-IV

DPP-8 and DPP-9 Selectivity Profile: Anagliptin vs. Class Benchmark

Anagliptin exhibits selectivity for DPP-4 over the structurally related proteases DPP-8 and DPP-9, with IC50 values of 68 nM and 60 nM, respectively, compared to a DPP-4 IC50 of 3.8 nM [1]. This yields a selectivity ratio of approximately 18-fold for DPP-8 and 16-fold for DPP-9. The reported >10,000-fold selectivity in earlier literature refers to a different assay context or endpoint [2]. The relatively modest selectivity margin over DPP-8/DPP-9 is a class-level characteristic shared with several other cyanopyrrolidine-based DPP-4 inhibitors, and its clinical relevance remains under investigation.

selectivity DPP-8 DPP-9 off-target activity safety margin

Human Pharmacokinetics: Rapid Absorption and Biexponential Elimination of Anagliptin

In healthy male subjects receiving a single oral dose of 100 mg [14C]anagliptin, the compound was rapidly absorbed with a mean Tmax of 1.8 hours post-dose [1]. The terminal elimination half-life of unchanged anagliptin was 4.37 hours, while the major inactive carboxylate metabolite (M1) exhibited a longer half-life of 9.88 hours [1]. The fraction of the dose absorbed exceeded 73%, and total recovery of radioactivity was 98.2% within 168 hours (73.2% in urine, 25.0% in feces) [1]. Renal clearance of unbound anagliptin far exceeded the glomerular filtration rate, indicating active tubular secretion potentially mediated by OAT1, OAT3, MDR1, and MRP2 transporters [1]. These PK parameters contrast with sitagliptin (Tmax ~1-4 h, t1/2 ~12.4 h) and alogliptin (Tmax ~1-2 h, t1/2 ~21 h), underscoring the need for twice-daily anagliptin dosing [2].

pharmacokinetics Tmax half-life bioavailability renal clearance

Glycemic Efficacy: Placebo-Subtracted HbA1c Reduction in Phase 3 Trial

In a 24-week, randomized, double-blind, placebo-controlled phase 3 trial conducted in drug-naïve Japanese patients with type 2 diabetes (baseline HbA1c 7.14 ± 0.69%), anagliptin 100 mg twice daily and 200 mg twice daily produced placebo-subtracted HbA1c reductions of 0.73% and 0.74%, respectively [1]. Absolute HbA1c reductions from baseline were -0.50 ± 0.45% (100 mg bid) and -0.51 ± 0.55% (200 mg bid), while the placebo group experienced an increase of 0.23 ± 0.62% [1]. Fasting plasma glucose decreased by -0.53 ± 1.25 mmol/L and -0.72 ± 1.25 mmol/L in the 100 mg and 200 mg groups, respectively, compared to placebo [1]. These reductions are comparable to those reported for other DPP-4 inhibitors in similar patient populations, with typical placebo-subtracted HbA1c reductions ranging from 0.5% to 0.8% across the class [2].

HbA1c glycemic control phase 3 trial drug-naïve patients efficacy

LDL-C Lowering Effect: Anagliptin vs. Sitagliptin in the REASON Trial

The randomized REASON trial (Randomized Evaluation of Anagliptin versus Sitagliptin On low-density lipoproteiN cholesterol) directly compared anagliptin 200 mg/day (n=177) to sitagliptin 50 mg/day (n=176) over 52 weeks in patients with type 2 diabetes and cardiovascular risk factors receiving statin therapy [1]. Anagliptin treatment significantly reduced low-density lipoprotein cholesterol (LDL-C) by 3.7 mg/dL relative to baseline, whereas no significant LDL-C reduction was observed with sitagliptin [1][2]. This differential lipid effect occurred without adverse impact on glycemic control, as both agents produced comparable HbA1c reductions [1]. The mechanism underlying the LDL-C reduction with anagliptin remains under investigation but may involve modulation of hepatic lipid metabolism.

LDL-cholesterol lipid profile REASON trial cardiovascular risk head-to-head

Renal Effects: Differential Impact on Albuminuria vs. Sitagliptin

A subanalysis of the REASON trial examined the differential effects of anagliptin 200 mg/day versus sitagliptin 50 mg/day on renal function parameters over 52 weeks in 353 patients with type 2 diabetes [1]. While estimated glomerular filtration rate (eGFR) decreased significantly in both treatment groups, urinary albumin-creatinine ratio (UACR)—a key marker of diabetic nephropathy—remained unchanged in the anagliptin group but showed an increasing trend in the sitagliptin group [1]. The difference in UACR between groups did not reach statistical significance, but the observation suggests potential differential renal effects between these two DPP-4 inhibitors [1]. In a separate 24-week study of 25 patients with established diabetic nephropathy, anagliptin 200 mg/day significantly reduced albuminuria and urinary liver-type fatty acid-binding protein (L-FABP) excretion, suggesting renoprotective effects independent of glucose lowering [2].

albuminuria UACR renal function nephropathy REASON subanalysis

Validated Research and Industrial Applications of Anagliptin Hydrochloride Based on Quantitative Evidence


In Vitro DPP-4 Enzyme Inhibition Assays Requiring Defined Potency and Selectivity Profile

Based on the quantitative human DPP-IV IC50 of 38.6 ± 2.2 nM and the DPP-8/DPP-9 selectivity margins of ~18-fold and ~16-fold [1][2], anagliptin hydrochloride is suitable for in vitro enzymatic assays where a moderately potent DPP-4 inhibitor with characterized off-target activity is required. Researchers should note that anagliptin is ~3-fold less potent than sitagliptin and ~22-fold less potent than teneligliptin in human enzyme assays [1], which influences the molar concentration needed to achieve a given degree of DPP-4 inhibition.

Chronic In Vivo Studies in Rodent Models of Type 2 Diabetes

Anagliptin's oral bioavailability of 23% in rats (38.1–85.5% dose-dependent) and demonstrated dose-dependent plasma DPP-4 inhibition (>90% at 3 mg/kg) [1][2] support its use in rodent models of diabetes and metabolic disease. Researchers should account for the species differences in clearance and bioavailability when designing dosing regimens, and the twice-daily dosing requirement driven by the 4.37-hour terminal half-life in humans may inform translational study design [3].

Clinical or Preclinical Studies Investigating Pleiotropic Lipid Effects

The REASON trial's direct demonstration that anagliptin (200 mg/day) reduces LDL-C by 3.7 mg/dL versus sitagliptin [1] positions anagliptin as a preferred DPP-4 inhibitor for studies examining the intersection of glycemic control and lipid metabolism. This differential effect, observed in statin-treated patients with cardiovascular risk factors, may be particularly relevant for translational research focused on diabetic dyslipidemia or cardiovascular outcomes.

Diabetic Nephropathy Research and Renal Outcome Studies

The observation that anagliptin stabilizes UACR while sitagliptin trended toward worsening [1], combined with evidence of albuminuria reduction in patients with established diabetic nephropathy [2], supports the selection of anagliptin for preclinical and clinical studies investigating renoprotective mechanisms in diabetes. The active renal secretion via OAT1/OAT3 transporters [3] also makes anagliptin a relevant tool compound for investigating drug-transporter interactions in the kidney.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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